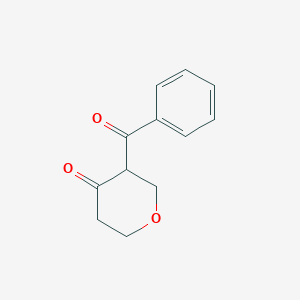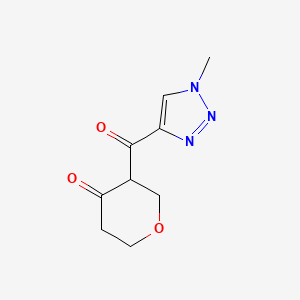
3-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)oxan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)oxan-4-one is a heterocyclic compound that contains a triazole ring and an oxanone moiety
Vorbereitungsmethoden
The synthesis of 3-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)oxan-4-one can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with oxan-4-one under specific reaction conditions. The reaction typically requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
3-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)oxan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxanone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)oxan-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to inhibit enzymes and receptors involved in various diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including nucleoside analogues and other heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties, such as photostabilizers and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 3-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)oxan-4-one involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and hydrophobic interactions with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with receptors and modulate their signaling pathways, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
3-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)oxan-4-one can be compared with other similar compounds such as:
1-Methyl-1H-1,2,4-triazole-3-carboxylate: This compound also contains a triazole ring but differs in the position of the carboxylate group.
3-Methyl-1H-1,2,4-triazole: This compound has a similar triazole ring structure but lacks the oxanone moiety.
The uniqueness of this compound lies in its combination of the triazole ring and oxanone moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H11N3O3 |
|---|---|
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
3-(1-methyltriazole-4-carbonyl)oxan-4-one |
InChI |
InChI=1S/C9H11N3O3/c1-12-4-7(10-11-12)9(14)6-5-15-3-2-8(6)13/h4,6H,2-3,5H2,1H3 |
InChI-Schlüssel |
QBJZZWTXJGWFOE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(N=N1)C(=O)C2COCCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



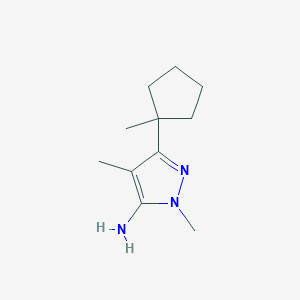
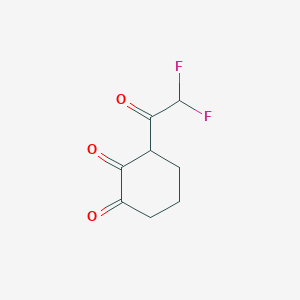
![2-[(4-Aminophenyl)(cyanomethyl)amino]acetonitrile](/img/structure/B13074299.png)
![1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine](/img/structure/B13074300.png)
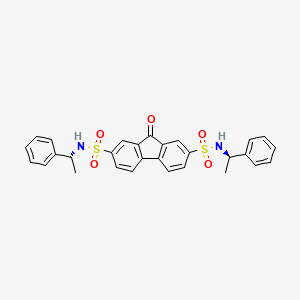
![2-[(4-Ethylphenyl)methyl]pyrrolidine](/img/structure/B13074312.png)
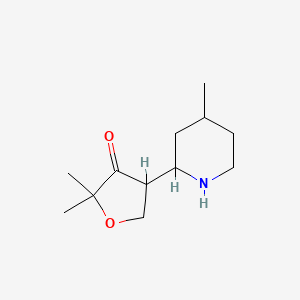


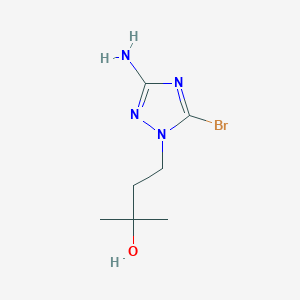
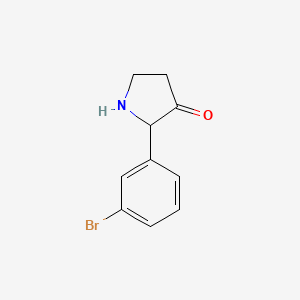
![4-{[4-(Dimethylamino)phenyl]methylidene}-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B13074335.png)
